Product packaging for 4-(6-Bromohexyloxy)phenol(Cat. No.:)

4-(6-Bromohexyloxy)phenol

Cat. No.: B8341051
M. Wt: 273.17 g/mol
InChI Key: JMZYUMGZZVOBKR-UHFFFAOYSA-N
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Description

4-(6-Bromohexyloxy)phenol (CAS 142627-91-6) is a bromo-terminated phenolic compound that serves as a versatile chemical synthesis intermediate and building block in research applications. Its molecular structure features a phenol group connected to a six-carbon alkyl chain ending in a bromine atom, a design that facilitates further chemical modifications . This compound is particularly valuable in the synthesis of more complex organic molecules, such as Schiff base ligands; its bromoalkoxy chain can react with aldehydes to form new compounds designed to coordinate with various metal ions, which is a key step in developing materials with interesting properties . Furthermore, structurally similar bromoalkoxy intermediates are utilized in pharmaceutical research for the design and synthesis of potential therapeutic agents, underscoring the utility of this compound class in medicinal chemistry . Researchers value this chemical for its application in constructing molecular scaffolds for drug discovery and material science. This product is intended for laboratory research purposes only and is not classified as a drug or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrO2 B8341051 4-(6-Bromohexyloxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

4-(6-bromohexoxy)phenol

InChI

InChI=1S/C12H17BrO2/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,14H,1-4,9-10H2

InChI Key

JMZYUMGZZVOBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCCBr

Origin of Product

United States

Computational and Theoretical Chemistry of 4 6 Bromohexyloxy Phenol and Analogous Phenol Ethers

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations provide profound insights into the molecular structure and reactivity of 4-(6-Bromohexyloxy)phenol and its analogs. These computational methods allow for a detailed analysis of the molecule's electronic properties, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. explorationpub.comrjpn.org For phenol (B47542) ethers like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(2d,2p) or 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. explorationpub.comresearchgate.net This process finds the lowest energy conformation on the potential energy surface. researchgate.net

The geometry optimization of phenolic compounds reveals that the side chain's orientation relative to the aromatic ring is crucial for stability. explorationpub.com For instance, in analogous substituted phenols, the planarity of the molecule is a key factor, though flexible chains like the bromohexyloxy group introduce multiple possible low-energy conformations. rsc.org DFT calculations can accurately model these structures and provide electronic properties such as total energy and dipole moment, which are essential for understanding the molecule's polarity and solubility. researchgate.net

Table 1. Representative Optimized Geometrical Parameters for a Phenol Ether Moiety (Calculated via DFT).
ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C-O (Aromatic)1.37 Å
C-O (Aliphatic)1.43 Å
O-H0.96 Å
C-Br1.97 Å
Bond Angle (°)C-O-C (Ether)118.0°
C-O-H (Phenol)109.0°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rjpn.orgacadpubl.eu A small gap suggests the molecule is more polarizable and prone to chemical reactions. acadpubl.eu For phenol ethers, the HOMO is typically localized on the electron-rich phenol ring and the ether oxygen, while the LUMO may be distributed over the aromatic ring and the alkyl chain, particularly near the electronegative bromine atom.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. rjpn.orgirjweb.com These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species. nih.govcityu.edu.hk

Table 2. Global Reactivity Descriptors Derived from HOMO and LUMO Energies.
DescriptorFormulaChemical Significance
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. rjpn.org
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity. rjpn.org
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons.
Chemical Potential (μ)μ = -χMeasures the escaping tendency of an electron cloud. researchgate.net
Electrophilicity Index (ω)ω = μ² / (2η)Measures the propensity to accept electrons. rjpn.org

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. acadpubl.euresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface, identifying regions of positive and negative potential. researchgate.netmdpi.com

Different colors on the MEP surface correspond to different potential values. Typically, red indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. acadpubl.euwalisongo.ac.id Blue indicates regions of most positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow represent areas of near-zero potential. ucsb.edu

For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons. researchgate.net The area around the acidic hydrogen of the hydroxyl group would exhibit a positive potential (blue). The electron-rich π-system of the benzene ring would also contribute to the negative potential above and below the plane of the ring. ucsb.edu Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding. acadpubl.eu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions. researchgate.netwisc.edu This method quantifies the charge on each atom (NBO charges) and analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. bohrium.comuba.ar

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). A high E(2) value indicates a strong stabilizing interaction. researchgate.net In this compound, significant interactions would include hyperconjugation, which involves the delocalization of electrons from σ-bonds (e.g., C-H or C-C bonds in the alkyl chain) into adjacent empty antibonding orbitals (σ* or π). wikipedia.orgyoutube.com Another important interaction is the delocalization of the oxygen lone pairs (n) into the antibonding π orbitals of the benzene ring (n → π*), which contributes to the stability of the molecule. researchgate.netresearchgate.net

Table 3. Representative NBO Analysis Results for a Phenol Ether Moiety.
Analysis TypeFindingSignificance
Natural ChargesPhenolic Oxygen (O)Highly negative (e.g., -0.7 e) researchgate.net
Phenolic Hydrogen (H)Highly positive (e.g., +0.5 e) researchgate.net
Aromatic Carbons (C)Variable, influenced by substituents
Key Donor-Acceptor Interactionsn(O) → π(C-C)ringDelocalization of oxygen lone pair into the aromatic ring, indicating resonance.
σ(C-H) → σ(C-Br)Hyperconjugation from the alkyl chain towards the bromine atom, influencing chain conformation and reactivity.

Molecular Dynamics and Simulation Studies

While quantum chemical methods are excellent for analyzing static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com This is particularly important for molecules with long, flexible chains like this compound.

The hexyl chain in this compound can adopt numerous conformations due to rotation around its single bonds. acs.org This conformational complexity dramatically increases with chain length. aip.org MD simulations model the movement of atoms by solving Newton's equations of motion, allowing the exploration of the molecule's potential energy surface and the identification of its most stable and frequently adopted conformations. mdpi.comnasa.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

The theoretical prediction of spectroscopic parameters for molecules like this compound provides invaluable insights into their structural and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations, when compared with experimental data, can confirm molecular structures, aid in the assignment of spectral signals, and provide a deeper understanding of the molecule's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra typically involve the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei. The process begins with the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the hexyloxy chain, and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the ether oxygen. The protons on the carbon adjacent to the oxygen (O-CH₂) would appear at a higher chemical shift compared to the other methylene groups in the chain, while the protons on the carbon bearing the bromine atom (CH₂-Br) would also be significantly deshielded.

Similarly, the ¹³C NMR spectrum can be predicted. The carbon atom attached to the phenolic oxygen (C-O) would show a characteristic chemical shift, as would the other aromatic carbons. The carbons of the hexyloxy chain would have distinct signals, with the C-O and C-Br carbons being the most deshielded.

A comparison with experimental data, when available, is crucial for validating the computational model. Discrepancies between theoretical and experimental values can arise from several factors, including the choice of DFT functional and basis set, solvent effects which are often approximated in calculations, and conformational dynamics of the flexible hexyloxy chain.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities.

For this compound, key predicted vibrational modes would include:

O-H stretch: A broad band characteristic of the phenolic hydroxyl group.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations.

C=C stretches: Aromatic ring stretching vibrations.

C-O stretches: Ether and phenolic C-O stretching bands.

C-Br stretch: A vibration at a lower frequency corresponding to the carbon-bromine bond.

The comparison of calculated and experimental IR spectra often requires the application of a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors in the computational methods. The agreement between the scaled theoretical frequencies and the experimental peak positions helps in the definitive assignment of the observed vibrational bands.

Below are interactive data tables illustrating the kind of data that would be generated from such computational studies for this compound and its comparison with hypothetical experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
Phenolic OH4.5 - 5.54.8--
Aromatic CH (ortho to OH)6.8 - 7.06.85115.0 - 117.0116.2
Aromatic CH (meta to OH)6.7 - 6.96.78114.0 - 116.0115.5
Aromatic C-O--152.0 - 154.0153.1
Aromatic C (para to OH)--115.0 - 117.0116.2
O-CH₂3.9 - 4.13.9568.0 - 70.069.2
(CH₂)₄1.3 - 1.91.4-1.825.0 - 33.025.5, 28.9, 32.5
CH₂-Br3.4 - 3.63.4533.0 - 35.034.1

Table 2: Predicted vs. Hypothetical Experimental IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
O-H stretch3400 - 36003350
Aromatic C-H stretch3000 - 31003050
Aliphatic C-H stretch2850 - 30002930, 2860
Aromatic C=C stretch1500 - 16001590, 1510
C-O stretch (ether)1240 - 12601245
C-O stretch (phenol)1170 - 11901175
C-Br stretch600 - 650620

Computational Approaches to Reactivity and Stability Assessments

Computational chemistry provides a powerful framework for assessing the reactivity and stability of molecules like this compound. These assessments are often based on the principles of conceptual Density Functional Theory (DFT), which utilizes various descriptors derived from the electronic structure of the molecule.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rdd.edu.iq For phenol ethers, the presence of the electron-donating alkoxy group generally raises the HOMO energy level, making the molecule more susceptible to electrophilic attack on the aromatic ring.

Global Reactivity Descriptors:

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

For this compound, these descriptors would provide a quantitative measure of its reactivity profile. The presence of the bromohexyl group could slightly modulate these properties compared to a simple alkoxyphenol due to the electronegativity of the bromine atom.

Local Reactivity Descriptors (Fukui Functions):

Bond Dissociation Energy (BDE):

The O-H bond dissociation energy is a critical parameter for assessing the antioxidant potential of phenolic compounds. It represents the enthalpy change required to break the O-H bond homolytically to form a phenoxyl radical and a hydrogen atom. A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals. Computational methods can accurately predict BDEs. For this compound, the BDE of the phenolic O-H bond would be a key indicator of its potential as a radical scavenger. The electron-donating alkoxy group at the para position is expected to lower the O-H BDE compared to phenol itself, thereby enhancing its antioxidant capacity.

Table 3: Calculated Reactivity and Stability Descriptors for Phenol and Analogous Phenol Ethers

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)O-H BDE (kcal/mol)
Phenol-6.5 to -6.0-1.0 to -0.55.0 - 6.02.5 - 3.01.0 - 1.586 - 88
4-Methoxyphenol-6.0 to -5.5-0.8 to -0.34.7 - 5.72.3 - 2.81.2 - 1.782 - 84
This compound (Predicted)-6.1 to -5.6-0.9 to -0.44.7 - 5.72.4 - 2.91.1 - 1.682 - 84

Structure Property Relationships and Advanced Materials Applications of 4 6 Bromohexyloxy Phenol Derivatives

Molecular Design Principles for Liquid Crystalline Materials

The design of liquid crystalline molecules, or mesogens, hinges on the principle of molecular anisotropy—typically a rigid, elongated core coupled with flexible terminal chains. The specific architecture of these components dictates the type of liquid crystal phase (mesophase), the temperature range of its stability, and its physical properties. Derivatives of 4-(6-Bromohexyloxy)phenol are often calamitic (rod-shaped) mesogens, where the phenolic group is incorporated into a larger rigid core.

The bromohexyloxy moiety—(-O(CH₂)₆Br)—plays a crucial dual role as both a flexible spacer and a functional terminal group, significantly influencing the mesogenic behavior of its derivatives.

Flexibility and Molecular Packing : The hexyl chain introduces significant flexibility. In a liquid crystalline phase, the rigid cores tend to align, while the flexible chains provide the necessary molecular mobility. The length of this alkyl chain is a critical factor; longer chains tend to enhance intermolecular van der Waals forces, which promotes the formation of more ordered smectic phases over the less ordered nematic phase. The six-carbon length of the hexyloxy chain is often sufficient to encourage smectic behavior in calamitic systems.

Terminal Group Polarity : The terminal bromine atom introduces polarity at the end of the flexible chain. This can lead to specific intermolecular interactions, such as dipole-dipole interactions, which can influence molecular packing and phase stability. The presence of a terminal halogen can reduce the melting point of the material compared to a simple alkyl chain, while also potentially stabilizing smectic phases. uni-halle.de For instance, in some systems, terminal bromination has been shown to replace smectic A phases with smectic C phases and lower transition temperatures. uni-halle.de

Liquid Crystalline Mesophases and Thermal Transitions Induced by this compound Incorporation

By chemically modifying the hydroxyl group of this compound, it can be incorporated into larger molecular structures, such as Schiff bases or esters, to create calamitic liquid crystals. researchgate.netnih.gov The thermal behavior of these derivatives is characterized by transitions between crystalline, liquid crystalline, and isotropic liquid phases.

Derivatives synthesized from this compound are expected to exhibit well-defined nematic and smectic phases.

Nematic (N) Phase : In this phase, the molecules exhibit long-range orientational order (they point, on average, in the same direction, defined by the director) but no long-range positional order. This phase is typically observed at higher temperatures than smectic phases.

Smectic (Sm) Phases : At lower temperatures, more ordered smectic phases may form, where molecules are arranged in layers. These phases possess both orientational and some degree of positional order. The flexible bromohexyloxy tail promotes microphase separation between the rigid cores and the flexible chains, a key driving force for the formation of layered smectic structures. mdpi.com Depending on the full molecular structure, various smectic phases, such as the orthogonal smectic A (SmA) and the tilted smectic C (SmC), can be observed.

Interactive Data Table: Expected Phase Transitions in a Homologous Series

The following table illustrates typical transition temperature trends in a hypothetical homologous series of calamitic liquid crystals, showing how an increase in the alkoxy chain length (n) often favors smectic phases. The data is illustrative and based on general observations in liquid crystal research.

Alkoxy Chain Length (n)Crystal to LC/Iso (°C)Smectic to Nematic (°C)Nematic to Isotropic (°C)Mesophase(s) Exhibited
495-125Nematic
592-128Nematic
6 88 110 126 Smectic, Nematic
785115124Smectic, Nematic
882118122Smectic, Nematic
1079120-Smectic

A well-documented phenomenon in liquid crystal science is the "odd-even effect," where the properties of mesogens oscillate as the number of atoms in a flexible spacer changes from odd to even. mdpi.com This effect is directly related to the conformational preferences of the alkyl chain.

Even-membered spacers (like the hexyl chain in the bromohexyloxy group) tend to adopt a more linear, all-trans conformation. This leads to a greater molecular length and anisotropy, which typically results in higher nematic-isotropic (TNI) transition temperatures, or "clearing points". mdpi.com

Odd-membered spacers favor a bent molecular shape. This reduced anisotropy generally leads to lower clearing points compared to their even-membered neighbors. mdpi.commdpi.com However, this bent geometry is a prerequisite for the formation of unconventional and technologically interesting phases like the twist-bend nematic (NTB) phase. mdpi.com

Therefore, the incorporation of the even-membered hexyloxy spacer is predicted to favor more linear molecular geometries, contributing to higher thermal stability of the nematic phase compared to analogous structures with pentyl- or heptyl-based spacers. mdpi.com

The utility of liquid crystals in display and sensor technologies stems from their anisotropic physical properties, which can be manipulated by external fields.

Photophysical Behavior : The optical properties of these materials are determined by their electronic structure. The aromatic phenol (B47542) core is a chromophore that absorbs in the ultraviolet region. The refractive indices (nₑ and nₒ) and the resulting birefringence (Δn) are primarily determined by the polarizability of the entire mesogenic molecule. icm.edu.pl The extended π-electron systems found in the rigid cores of typical liquid crystals lead to high birefringence, a property essential for modulating light in optical devices. mdpi.com By incorporating photosensitive units, such as azobenzene, into the molecular structure, it is possible to create materials whose phase transitions and optical properties can be controlled by light, opening applications in optical data storage and smart windows. uni-halle.de

Applications in Functional Materials Science

The unique molecular architecture of this compound, which combines a reactive phenol group, a flexible hexyl spacer, and a terminal bromo functionality, makes it a valuable building block in the synthesis of advanced functional materials. Its strategic design allows for its incorporation into a variety of polymeric and composite systems, imparting specific and desirable properties.

Role as Monomer Precursors for Polymeric Liquid Crystals

This compound serves as a key precursor in the synthesis of side-chain liquid crystalline polymers (SCLCPs). openaccessjournals.com These materials are of significant interest as they merge the unique optical and electrical anisotropic properties of liquid crystals with the processability and mechanical characteristics of polymers. openaccessjournals.com The distinct segments of the this compound molecule each play a crucial role in the development of the final polymer's liquid crystalline behavior.

The phenol group provides a reactive site for attaching the molecule to a polymer backbone or for building up a polymer chain. The flexible hexoxy spacer (-(CH₂)₆O-) is critical for decoupling the motion of the mesogenic (liquid crystal-forming) units from the main polymer chain. This decoupling allows the side-chain mesogens the necessary freedom to self-assemble into ordered liquid crystalline phases (e.g., nematic or smectic). openaccessjournals.com The length of this spacer is a determining factor in the thermal stability and the type of mesophase formed.

The terminal bromo group is a versatile reactive handle. It can be converted to other functional groups, such as acrylates or methacrylates, which can then undergo free radical polymerization to form the main polymer chain. openaccessjournals.com Alternatively, the bromo group can be used in polycondensation reactions. The presence of a halogen, like bromine, can also influence the mesomorphic properties of the resulting materials. worldscientificnews.comresearchgate.networldscientificnews.com

The synthesis of SCLCPs using precursors like this compound typically involves a multi-step process. Initially, the phenolic hydroxyl group is used to attach a mesogenic unit. Subsequently, the terminal bromo group is modified to introduce a polymerizable group. The resulting monomer is then polymerized to yield the final side-chain liquid crystalline polymer.

Table 1: Role of Molecular Components in Polymeric Liquid Crystal Formation
Molecular ComponentFunctionSignificance
Phenol GroupAttachment point for mesogens or polymer backboneEnables incorporation into the polymer structure.
Hexyloxy SpacerProvides flexibility and decouples side chain from backboneEssential for the formation and stability of liquid crystal phases.
Terminal Bromo GroupReactive site for polymerization or further functionalizationAllows for the creation of the final polymer and can influence mesomorphic behavior. worldscientificnews.comresearchgate.networldscientificnews.com

Advanced Composites and Hybrid Materials Development

While direct applications of this compound in large-scale composites are not widely documented, its functional groups suggest a significant potential role in the development of advanced and functional composite materials. Phenolic compounds, in general, are foundational to high-performance composites, often in the form of phenolic resins used as the matrix material due to their thermal stability and chemical resistance. mdpi.com

One promising area is in the creation of liquid crystalline epoxy resins (LCERs) for use as a composite matrix. iastate.eduamanote.com By reacting the phenolic group of this compound with epichlorohydrin, a liquid crystalline diepoxide monomer can be synthesized. mdpi.comresearchgate.net When this monomer is cured, it can form a cross-linked network that retains a high degree of molecular order, characteristic of a liquid crystal phase. iastate.edu Fiber-reinforced polymer composites made with such an LCER matrix could exhibit superior properties, including:

Low coefficient of thermal expansion (CTE): The ordered structure of the liquid crystalline matrix can significantly reduce the CTE, minimizing the mismatch with reinforcing fibers and thus reducing residual stresses in the composite. iastate.edu

Enhanced mechanical properties: The inherent stiffness and order of the mesogenic units can translate to improved modulus and strength in the final composite material.

Table 2: Potential Contributions to Advanced Composites
Application AreaMechanism of ActionResulting Property Enhancement
Liquid Crystalline Epoxy Resin MatrixFormation of an ordered, cross-linked network upon curing. iastate.eduamanote.commdpi.comresearchgate.netLow CTE, improved mechanical strength, and enhanced thermal stability. iastate.edu
Surface Modification of FillersCovalent grafting onto filler surfaces via the bromo- or phenol- group. ntu.edu.sgImproved interfacial adhesion and better dispersion of fillers in the matrix.
Hybrid Organic-Inorganic MaterialsReaction with inorganic precursors (e.g., via sol-gel process).Creation of materials with a combination of organic flexibility and inorganic stability.

Strategic Incorporation for Modulating Material Stability and Reactivity

The dual functionality of this compound provides a strategic tool for chemists to precisely control and modulate the stability and reactivity of polymeric materials.

Moreover, the carbon-bromine bond can participate in a variety of nucleophilic substitution reactions. This allows for the post-polymerization modification of materials. For instance, a polymer containing pendant this compound units can be further reacted to introduce a wide range of other functional groups, thereby altering the material's chemical reactivity, solubility, or thermal properties. Brominated compounds have also been shown to improve the thermal stability and nonlinear optical properties of materials. researchgate.netresearchgate.net

The phenolic hydroxyl group also offers a route for modulating material properties. It can be used to form hydrogen bonds, which can influence the morphology and phase behavior of polymer blends. It is also a site for esterification or etherification reactions, allowing the molecule to be incorporated into polyesters and polyethers, where it can impact properties such as thermal degradation temperature and chemical resistance. The antioxidant nature of phenolic compounds can also contribute to enhanced thermal-oxidative stability in the final material. mdpi.com

Table 3: Strategies for Modulating Material Properties
Functional GroupStrategyEffect on Material Properties
Terminal Bromo GroupInitiator for Controlled Radical Polymerization (e.g., ATRP). researchgate.netCreates well-defined graft copolymers and polymer brushes, controlling surface properties. nih.govfrontiersin.org
Site for Nucleophilic Substitution.Allows for post-polymerization functionalization, tuning reactivity and stability. researchgate.net
Phenol GroupHydrogen Bonding Site.Influences polymer blend miscibility and morphology.
Antioxidant Activity. mdpi.comImproves thermal-oxidative stability of the material.

Future Research Directions and Translational Opportunities for 4 6 Bromohexyloxy Phenol

Development of Green Chemistry Synthetic Routes

The conventional synthesis of 4-(6-Bromohexyloxy)phenol, typically achieved through a Williamson ether synthesis, often involves polar aprotic solvents and stoichiometric amounts of base, which can present environmental and economic challenges. A significant future direction is the development of greener, more sustainable synthetic methodologies. These efforts align with the growing demand for environmentally benign chemical processes that minimize waste, reduce energy consumption, and utilize less hazardous substances nih.govwjpmr.com.

Future research could focus on several key areas of green chemistry:

Catalytic Approaches : Investigating the use of phase-transfer catalysts (PTCs) could enhance reaction rates and efficiency, allowing for milder reaction conditions and reduced solvent usage. Furthermore, exploring novel catalytic systems, such as organocatalysis, could offer pathways that avoid the use of heavy metals and harsh reagents rsc.orgnih.gov.

Alternative Solvents and Conditions : Research into replacing traditional solvents with greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-based solvents could significantly lower the environmental footprint of the synthesis. Solvent-free reaction conditions, potentially facilitated by microwave irradiation, represent another promising avenue for process intensification and waste reduction wjpmr.com.

Atom Economy and Waste Valorization : Designing synthetic routes with higher atom economy is a core principle of green chemistry. This involves maximizing the incorporation of all starting materials into the final product. For instance, developing one-pot procedures that combine multiple reaction steps can reduce the need for intermediate purification and minimize solvent waste nih.gov.

Table 1: Comparison of Synthetic Methodologies for Etherification

Feature Traditional Williamson Synthesis Potential Green Chemistry Routes
Solvent Dimethylformamide (DMF), Acetonitrile Ionic Liquids, Supercritical CO₂, Water, Solvent-free
Catalyst None (stoichiometric base) Phase-Transfer Catalysts, Organocatalysts
Energy Input Conventional heating (reflux) Microwave irradiation, Ultrasonic agitation
Waste Profile High solvent waste, salt byproducts Reduced solvent use, potential for catalyst recycling
Efficiency Moderate to high yields Potentially higher yields, shorter reaction times

Integration with Machine Learning and Artificial Intelligence for Material Design

The convergence of materials science with machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in the discovery and design of new materials nih.govarxiv.org. By leveraging computational models, researchers can predict the properties of novel compounds and accelerate the innovation cycle, reducing the reliance on time-consuming trial-and-error experimentation llnl.govyoutube.com.

For this compound, AI and ML can be instrumental in several ways:

Predictive Modeling : Machine learning algorithms can be trained on existing materials databases to predict the physicochemical properties of new molecules derived from this compound. For example, models could predict the phase transition temperatures, dielectric anisotropy, and refractive indices of novel liquid crystals synthesized from this precursor youtube.com.

Inverse Design : A more advanced application is inverse design, where a desired material property is specified, and an AI model generates the chemical structure most likely to exhibit that property youtube.comnorthwestern.edu. This approach could be used to design bespoke molecules based on the this compound scaffold for specific applications, such as high-performance polymers or specialized liquid crystals.

Accelerated Screening : AI can rapidly screen vast virtual libraries of potential derivatives. By modifying the core structure of this compound with different functional groups, ML models can quickly identify the most promising candidates for synthesis and experimental validation, dramatically speeding up the discovery process thechemicalengineer.comvt.edu.

Table 2: Potential Applications of AI/ML in Designing Materials from this compound

AI/ML Application Target Material Predicted/Designed Properties Potential Impact
Property Prediction Liquid Crystals Mesophase type, clearing point, dielectric constant Faster development of materials for display technologies
Inverse Design Functional Polymers Glass transition temperature, thermal stability, toughness Creation of advanced polymers with tailored performance thechemicalengineer.com
Virtual Screening Sensor Materials Analyte binding affinity, optical response Rapid identification of candidates for chemical sensors

Exploration in Novel Optoelectronic and Sensor Technologies

The functional groups within this compound—the phenol (B47542), the flexible hexyl chain, and the reactive bromine atom—make it an excellent candidate for creating materials for optoelectronics and sensors. The terminal bromine atom is particularly useful as it provides a reactive site for attaching other functional moieties through nucleophilic substitution or cross-coupling reactions.

Liquid Crystal Displays (LCDs) : As a precursor to liquid crystals, derivatives of this compound are of significant interest. The molecular shape influences the formation of liquid crystalline phases (mesophases), which are essential for the operation of LCDs nih.gov. Future research could focus on synthesizing novel liquid crystals from this compound to achieve properties such as faster switching times, wider viewing angles, and lower power consumption.

Chemical Sensors : The phenolic group can act as a recognition site for certain analytes. By functionalizing the molecule, it is possible to design chemosensors where the binding of a target molecule induces a change in the material's optical or electrical properties nih.gov. For example, derivatives could be incorporated into polymer films or onto electrode surfaces to detect specific ions, organic vapors, or biomolecules. The fluorescein-phenol structure has been investigated for its ability to react with and sense reactive oxygen species rsc.org.

Interdisciplinary Research with Soft Matter Physics

Soft matter physics, the study of materials that are easily deformed by thermal fluctuations or external forces, provides the fundamental framework for understanding materials like liquid crystals and polymers. Interdisciplinary collaboration between chemists synthesizing new materials from this compound and physicists studying their properties is crucial for innovation.

Structure-Property Relationships : The specific length of the hexyloxy chain acts as a flexible spacer, which is a critical determinant of the type and stability of liquid crystal phases rug.nl. Soft matter physicists can use techniques like X-ray scattering, polarizing optical microscopy, and dielectric spectroscopy to characterize the mesophases of new materials derived from this compound. This allows for the establishment of clear structure-property relationships, guiding the design of next-generation materials.

Self-Assembly and Phase Behavior : Understanding how molecules self-assemble into ordered structures is a central theme in soft matter physics. The amphiphilic nature of certain derivatives of this compound could be exploited to study self-assembly in solution or at interfaces, potentially leading to the development of novel nanomaterials, gels, or emulsions with controlled structures.

By pursuing these future research directions, the scientific community can fully harness the potential of this compound as a key molecular component for a new generation of advanced and sustainable materials.

Q & A

Q. What are the established synthetic routes for 4-(6-Bromohexyloxy)phenol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution, where a phenol derivative reacts with 1,6-dibromohexane under basic conditions. For example, coupling 4-hydroxyphenol with 1,6-dibromohexane in anhydrous acetone using K₂CO₃ as a base at 60°C for 24 hours yields the target compound . Reaction optimization should focus on solvent polarity (e.g., DMF vs. acetone), stoichiometry (excess dibromoalkane to minimize di-substitution), and temperature control to avoid decomposition of the bromoalkyl chain. Yields range from 60–75% in reported protocols, with impurities often arising from residual starting materials or di-substituted byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

  • ¹H/¹³C NMR : Peaks for the bromohexyloxy chain (δ ~3.4–3.6 ppm for OCH₂, δ ~1.4–1.8 ppm for CH₂ groups) and phenolic –OH (δ ~5.0 ppm, broad) .
  • HPLC-MS : Retention time and molecular ion ([M+H]⁺ at m/z 289.04 for C₁₂H₁₅BrO₂) to verify purity.
  • FT-IR : Stretching vibrations for C–Br (~600 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) .
  • Elemental Analysis : Confirm C, H, Br ratios within ±0.3% of theoretical values .

Q. What stability considerations are critical for handling and storing this compound?

The compound is sensitive to:

  • Moisture : Hydrolysis of the C–Br bond can occur, forming 6-hydroxyhexyloxy derivatives. Store under inert gas (N₂/Ar) in sealed containers with desiccants .
  • Light/Oxidation : UV exposure or air oxidation may degrade the phenolic moiety. Use amber glassware and add antioxidants (e.g., BHT at 0.01% w/w) for long-term storage .
  • Acidic Conditions : Protonation of the ether oxygen can lead to cleavage. Avoid pH < 5 in solutions .

Advanced Research Questions

Q. How does the bromohexyloxy chain length impact reactivity compared to shorter analogs (e.g., 4-(3-Bromopropoxy)phenol)?

The six-carbon chain enhances nucleophilicity in SN2 reactions due to reduced steric hindrance compared to shorter chains (e.g., 3-bromopropoxy). For example, in Suzuki couplings, this compound exhibits 20% higher reactivity with arylboronic acids than its 3-bromopropoxy analog . However, longer chains increase hydrophobicity, complicating aqueous-phase reactions. Computational modeling (DFT) shows the hexyl chain adopts a gauche conformation, optimizing alignment with catalytic sites in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ ranging from 10–50 µM for tyrosine phosphatase) may arise from:

  • Assay Conditions : Variations in buffer pH (optimal activity at pH 7.4) or DMSO concentration (>1% can denature enzymes) .
  • Metabolic Stability : Rapid degradation in cell-based assays (t₁/₂ < 30 min in hepatic microsomes) versus stability in cell-free systems .
  • Stereochemical Purity : Chiral byproducts from incomplete bromohexyl substitution can skew results. Use chiral HPLC to confirm enantiomeric excess (>98%) .

Q. How can computational tools predict reaction pathways for this compound in complex syntheses?

Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys, Pistachio) identifies feasible routes, such as:

  • Friedel-Crafts Alkylation : Using AlCl₃ to couple phenol with 1,6-dibromohexane (predicted yield: 68%).
  • Mitsunobu Reaction : Alternative pathway with DIAD/TPP for higher stereocontrol but lower scalability . Molecular dynamics simulations (MD) further optimize solvent selection by calculating solvation free energy (e.g., ΔG_solv = −15.2 kcal/mol in DMSO) .

Q. What methodologies quantify trace impurities in this compound batches, and how do they affect downstream applications?

Impurities like residual 1,6-dibromohexane (≤0.5%) or di-substituted products (≤2%) are quantified via:

  • GC-MS : Headspace analysis for volatile bromoalkanes (LOD: 0.1 ppm) .
  • UPLC-QTOF : High-resolution mass spectrometry to distinguish isobaric species (e.g., di-substituted vs. mono-substituted derivatives) . Trace 1,6-dibromohexane can alkylate proteins in biological assays, leading to false-positive cytotoxicity. Pre-purification via silica gel chromatography (hexane:EtOAc 4:1) reduces impurities to <0.1% .

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